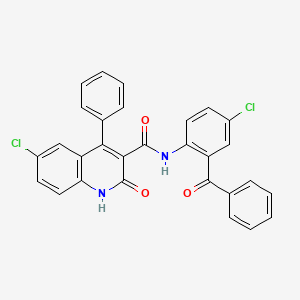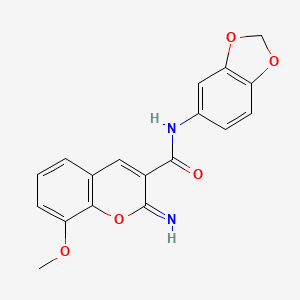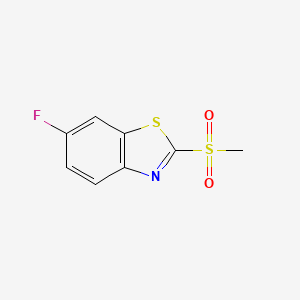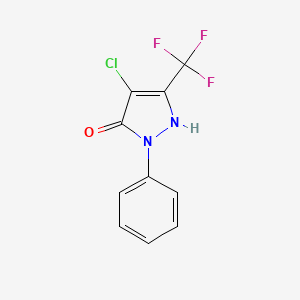![molecular formula C13H11N3O2S B6508307 N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238383-62-4](/img/structure/B6508307.png)
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, also known as FMTPC, is an organic compound composed of a five-membered ring system with a pyrazole ring and a carboxamide group. It is a heterocyclic compound, which is a type of compound that contains at least two different elements as part of its ring structure. FMTPC has been studied for its potential applications in scientific research, as well as for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of certain diseases, such as cancer and cardiovascular disease. Additionally, it has been found to have the potential to reduce the risk of certain neurological disorders, such as Parkinson’s and Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from furan, thiophene, and pyrazole-3-carboxylic acid. Additionally, it is relatively stable, which makes it suitable for use in experiments. However, it is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug design and materials science. Additionally, further research could be done to explore its potential therapeutic applications, such as its potential to reduce the risk of certain diseases. Finally, further research could be done to explore its potential side effects, as well as its potential interactions with other drugs.
Métodos De Síntesis
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be synthesized from furan, thiophene, and pyrazole-3-carboxylic acid by a condensation reaction. The reaction involves the condensation of furan and thiophene to form the pyrazole ring, followed by the addition of the carboxylic acid to the ring to form the carboxamide group. The reaction is usually carried out in an aqueous solution at a temperature of around 100°C.
Aplicaciones Científicas De Investigación
N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and reactivity of other pyrazole derivatives. It has also been studied for its potential applications in drug design, as it can be used to study the structure-activity relationships of drugs. Additionally, it has been studied for its potential applications in materials science, as it can be used to study the structure and reactivity of materials.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKPLFDIPKLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)
![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)

![ethyl 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetate](/img/structure/B6508265.png)
![2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6508267.png)
![5-(azepane-1-carbonyl)-6-benzyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B6508280.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6508284.png)

![2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508293.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6508304.png)